Molecular Weight and Lipophilicity Differentiation: 2-Ethylbutanamide vs. Unsubstituted Butanamide Analog
CAS 893989-29-2 (MW 327.45) differs from its closest commercially available analog, N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)butanamide (CAS 528591-05-1; MW 299.39), by the presence of a 2-ethyl group on the butanamide side chain. This structural difference results in a molecular weight increase of 28.06 Da and a calculated increase in lipophilicity (estimated ΔclogP ≈ +0.8 to +1.0 log units based on the additive contribution of the additional ethyl group) . Higher lipophilicity may influence membrane permeability, plasma protein binding, and CNS penetration potential, which is relevant for sigma receptor-targeted programs where brain exposure is often desired [1].
| Evidence Dimension | Molecular weight and estimated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 327.45 g/mol; estimated clogP approximately 3.5–4.0 (calculated based on structure) |
| Comparator Or Baseline | CAS 528591-05-1: MW = 299.39 g/mol; estimated clogP approximately 2.5–3.0 |
| Quantified Difference | ΔMW = +28.06 Da; estimated ΔclogP ≈ +0.8 to +1.0 log units |
| Conditions | Calculated physicochemical properties based on chemical structure; experimental logP/logD values are not publicly available for either compound |
Why This Matters
The 2-ethyl substitution produces a distinct physicochemical profile that may confer differential ADME properties; researchers selecting between these analogs for sigma receptor programs should verify that the lipophilicity profile aligns with their target product profile requirements.
- [1] Alcalde-Pais, M.E. et al. Imidazo[2,1-b]thiazole derivatives, their preparation and use as medicaments. U.S. Patent US-9617281-B2, 2017. The patent describes sigma-1 receptor ligands for CNS indications including pain, neurodegeneration, and neuropsychiatric disorders, where brain penetration is a key consideration. View Source
